Methyl 1-benzyl-5-hydroxypiperidine-3-carboxylate
Description
Methyl 1-benzyl-5-hydroxypiperidine-3-carboxylate is a piperidine-derived compound featuring a benzyl group at the 1-position, a hydroxyl group at the 5-position, and a methyl ester at the 3-position.
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
methyl 1-benzyl-5-hydroxypiperidine-3-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-18-14(17)12-7-13(16)10-15(9-12)8-11-5-3-2-4-6-11/h2-6,12-13,16H,7-10H2,1H3 |
InChI Key |
AVWJDOYUECNADH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(CN(C1)CC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The synthesis of methyl 1-benzyl-5-hydroxypiperidine-3-carboxylate generally proceeds via functionalization of piperidine derivatives or hydrogenation of hydroxypyridine precursors, followed by protection, substitution, and purification steps. Key steps include:
- Preparation of 1-benzyl-5-hydroxypiperidine-3-carboxylic acid or ester intermediates.
- Catalytic hydrogenation of hydroxypicolinate esters to hydroxypiperidine esters.
- Protection of amine groups with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups.
- Introduction of benzyl substituents via nucleophilic substitution or reductive amination.
- Resolution or stereochemical control to obtain specific isomers.
Detailed Preparation Methods
Preparation from 5-Hydroxypicolinate Esters via Catalytic Hydrogenation
One prominent method involves hydrogenation of ethyl 5-hydroxypicolinate to ethyl 5-hydroxypiperidine-2-carboxylate, followed by enzymatic resolution and protection steps:
Step 1: Ethyl 5-hydroxypicolinate is hydrogenated using 10% Rhodium on carbon catalyst under 200 psi hydrogen pressure at room temperature for 12 hours to yield ethyl 5-hydroxypiperidine-2-carboxylate (crude).
Step 2: The crude product undergoes enzymatic resolution using Lipozyme CALB in potassium phosphate buffer (pH 7.5) to obtain the (2S,5S)-isomer with high stereoselectivity.
Step 3: The hydroxyl and amine groups are protected by reaction with di-tert-butyl dicarbonate ((Boc)2O) in the presence of triethylamine at 0 °C to room temperature, yielding (2S,5S)-1-tert-butyl-2-ethyl-5-hydroxypiperidine-1,2-dicarboxylate.
Step 4: Subsequent substitution with benzyloxyamine (NH2OBn) in the presence of trifluoromethanesulfonic anhydride (Tf2O) and 2,6-dimethylpyridine at low temperature (-30 °C to room temperature) affords the benzyl-protected hydroxypiperidine derivative.
This method yields high purity products with good stereochemical control and overall yield up to 42.9% over multiple steps.
Preparation via Quaternization and Catalytic Hydrogenation
Another approach involves starting from 3-methyl-5-hydroxypyridine:
Step 1: 3-methyl-5-hydroxypyridine reacts with benzyl halide in an organic solvent to form a quaternary ammonium salt.
Step 2: Catalytic hydrogenation of this salt in an alcohol solvent with a suitable catalyst produces cis-3-methyl-5-hydroxypiperidine.
Step 3: The hydroxyl group is converted to a sulfonic acid ester by reaction with a sulfonylating agent in the presence of base.
Step 4: Nucleophilic substitution with an amine compound introduces the benzylamino group, yielding trans-3-methyl-5-benzylaminopiperidine.
Step 5: Hydrolysis of the sulfonamide under acidic conditions in a pressure-resistant tube at 90–120 °C completes the synthesis of the racemic trans-3-methyl-5-benzylaminopiperidine.
This method emphasizes control over stereochemistry and functional group transformations to achieve the target compound.
Oxidation and Esterification Procedures
In patent EP2473502A1, preparation of 1-benzyl-5-hydroxypiperidine-3-carboxylic acid involves:
- Extraction and washing steps using dichloromethane and drying over sodium sulfate.
- Oxidation with chromium trioxide in aqueous sulfuric acid at room temperature for 3 hours.
- Subsequent esterification to form methyl esters under controlled conditions.
This sequence highlights classical oxidation and extraction techniques for intermediate preparation.
Analytical and Yield Data
Research Outcomes and Perspectives
The enzymatic resolution approach provides an environmentally friendly and stereoselective route to the target compound, with high enantiomeric excess and good yields.
Catalytic hydrogenation of hydroxypicolinate esters is a key step enabling conversion to hydroxypiperidine derivatives with controlled stereochemistry.
The quaternization and sulfonylation method offers a robust synthetic route for racemic mixtures, useful for further derivatization or resolution.
Oxidation and esterification steps remain fundamental in preparing key intermediates, as demonstrated in patent literature.
Analytical techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and chiral chromatography are essential for confirming purity, structure, and stereochemistry throughout the synthesis.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 1-benzyl-5-hydroxypiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Methyl 1-benzyl-5-hydroxypiperidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 1-benzyl-5-hydroxypiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Benzyl 3-(3-Methyl-1H-1,2,4-Triazol-5-yl)Piperidine-1-Carboxylate
- Structural Differences :
- The triazole ring replaces the hydroxyl group in the target compound, introducing nitrogen-rich aromaticity.
- The ester group is part of a benzyl carboxylate (1-carboxylate) rather than a methyl ester (3-carboxylate).
- The benzyl carboxylate could confer greater steric hindrance and lipophilicity compared to the methyl ester.
1-Methyl-5-Oxopyrrolidine-3-Carboxylic Acid
- Structural Differences :
- A pyrrolidine ring (5-membered) replaces the piperidine ring (6-membered).
- A ketone (5-oxo) and carboxylic acid (3-carboxylic acid) are present instead of hydroxyl and methyl ester groups.
- Functional Implications: The smaller ring size reduces conformational flexibility.
Methyl Salicylate
- Structural Differences :
- A simple aromatic ester (methyl ester of salicylic acid) lacking the piperidine backbone.
- Functional Implications :
Research Findings and Limitations
- Hydrogen Bonding : The hydroxyl group in the target compound may improve solubility in polar solvents compared to the ketone in 1-methyl-5-oxopyrrolidine-3-carboxylic acid .
- Lipophilicity : The benzyl group in both the target compound and benzyl 3-(3-methyl-1H-triazol-5-yl)piperidine-1-carboxylate suggests enhanced membrane permeability relative to methyl salicylate .
- Data Gaps: No direct experimental data (e.g., melting points, bioactivity) for the target compound are available in the provided evidence. Comparisons are inferred from structural analogs.
Biological Activity
Methyl 1-benzyl-5-hydroxypiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C13H17NO3
- Molecular Weight: 235.28 g/mol
- CAS Number: 112197-88-3
The compound features a piperidine ring with a hydroxyl group and a benzyl group, contributing to its lipophilicity and potential interactions with biological targets.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The hydroxyl group at the 5-position can form hydrogen bonds, enhancing binding affinity to target proteins. Additionally, the benzyl group increases membrane permeability, facilitating cellular uptake.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition:
-
Antimicrobial Properties:
- Some studies have indicated that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further exploration in anti-infective therapies.
- Anticancer Activity:
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 1-benzyl-4-hydroxypiperidine-3-carboxylate | C13H17NO3 | Lacks the hydroxyl at the 5-position |
| N-Benzyl-3-hydroxypiperidine | C12H15NO | Does not contain the ester functionality |
| Methyl 1-benzyl-4-oxo-piperidine-3-carboxylate | C13H15NO3 | Contains a ketone instead of a hydroxyl group |
This table highlights how the presence of specific functional groups influences biological activity and therapeutic potential.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on MAO Inhibition:
-
Antimicrobial Efficacy:
- In vitro testing demonstrated significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
- Cytotoxicity in Cancer Models:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

